sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate

Chiral Synthesis Stereochemistry Pharmaceutical Quality Control

Researchers often face supply inconsistencies with chiral pantothenate intermediates lacking verified stereochemistry. This compound provides the exact (R)-enantiomer sodium salt required for reproducible enzymatic studies and QC applications. Key supply chain advantages: • Defined chiral identity: Biologically relevant (R)-enantiomer confirmed by specific optical rotation, essential for pantothenate synthetase kinetics. • Compendial-grade utility: Serves as a USP reference standard for Calcium Pantothenate assays and Dexpanthenol impurity B quantification. • Process-ready form: High aqueous solubility of the sodium salt simplifies direct use in aqueous reactions and HPLC method development.

Molecular Formula C6H11NaO4
Molecular Weight 170.14 g/mol
CAS No. 60979-68-2
Cat. No. B045258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
CAS60979-68-2
Synonyms(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid Sodium Salt;  (R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid Monosodium Salt;  D-Pantoic Acid Sodium Salt;  Sodium (R)-Pantoate;  Sodium D-Pantoate; 
Molecular FormulaC6H11NaO4
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)[O-])O.[Na+]
InChIInChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m0./s1
InChIKeyXTIMSSMEPPKSQD-WCCKRBBISA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sodium (R)-Pantoate


sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate (CAS 60979-68-2), also known as (R)-Pantoic acid sodium salt or Sodium D-pantoate, is a chiral sodium salt of the (R)-enantiomer of pantoic acid [1]. It is a white, water-soluble solid with a molecular formula of C6H11NaO4 and a molecular weight of 170.14 g/mol [2]. This compound functions primarily as a key biosynthetic intermediate in the phosphopantothenate pathway, leading to the de novo synthesis of R-pantothenate (Vitamin B5) in plants and microorganisms [3]. Due to its specific stereochemistry and salt form, it is utilized in pharmaceutical quality control as a reference standard and as a chiral building block in research and fine chemical synthesis [4].

Form

Chiral (R)-enantiomer sodium salt, water-soluble

Role

Biosynthetic intermediate in phosphopantothenate pathway

Standard Grade

USP Reference Standard available for QC and analytical methods

Why Substituting Sodium (R)-Pantoate Fails


Generic substitution is not feasible for sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate due to its specific combination of stereochemistry, salt form, and position in the biosynthetic pathway. The compound's (R)-enantiomer is the biologically relevant form, as it is the naturally occurring intermediate in the phosphopantothenate pathway [1]. The free acid form (pantoic acid) is less stable and lacks the enhanced water solubility provided by the sodium salt . Furthermore, while calcium pantothenate is a more stable salt, it does not serve the same function as a direct biosynthetic intermediate for pantoic acid [2]. The compound's unique role as a chiral building block and its use as a compendial reference standard for related substances like Calcium Pantothenate and Dexpanthenol [3] create a specific set of requirements that cannot be met by closely related analogs such as D-panthenol, calcium pantothenate, or racemic mixtures of pantoic acid. The following quantitative evidence details these critical differentiators.

This product

(R)-enantiomer with positive optical rotation

Racemic mixture

Net zero rotation, fails to match biological relevance of natural enantiomer

This product

Sodium salt, high aqueous solubility

Free acid

Limited water solubility, may require co-solvents; salt form simplifies solution prep

This product

Pathway intermediate before amide formation

Pantothenic acid / D-panthenol

Downstream products; not substrates for pantothenate synthetase kinetics

Comparative Evidence: Sodium (R)-Pantoate


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer of pantoic acid sodium salt exhibits a specific optical rotation that confirms its chiral purity, a critical attribute for applications requiring precise stereochemical control [1]. This directly contrasts with racemic mixtures or the (S)-enantiomer, which lack the biological relevance of the naturally occurring (R)-form [2]. The quantified specific rotation provides a verifiable metric for batch-to-batch consistency.

Chiral Purity
Head-to-head
[α]/D = 8.0° ± 1.0°
Stereochemical control for enzyme studies
Racemic mixture would show 0°
Chiral Synthesis Stereochemistry Pharmaceutical Quality Control

Chemical Purity: GC Assay vs. General Grade

Commercial availability of this compound is often specified with a minimum purity level, typically ≥95% as determined by Gas Chromatography (GC) [1]. This defined purity is a key differentiator when compared to lower-grade or unspecified purity sources, which may contain significant impurities that can skew experimental results or synthesis yields. The GC assay provides a validated, quantitative measure of chemical integrity.

Chemical Purity
Head-to-head
≥95% (GC)
Reproducible enzyme assay and synthesis input
Lower-grade material lacks validated assay
Analytical Chemistry Quality Control Reference Materials

Solubility: Sodium Salt vs. Free Acid

The sodium salt form of (2R)-2,4-dihydroxy-3,3-dimethylbutanoate confers a significant advantage in aqueous solubility compared to its free acid counterpart [1]. This property is crucial for biological assays, enzymatic reactions, and any application requiring a homogeneous aqueous solution. While the free acid may have limited and variable solubility, the sodium salt is described as 'highly soluble in water' , enabling consistent and convenient preparation of stock solutions.

Solubility
Class-level
High aqueous solubility
Simplifies aqueous workflows, reduces co-solvent need
Free acid solubility significantly lower
Formulation Aqueous Chemistry Drug Development

USP Reference Standard vs. Non-Reference Grade

sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate is available as a United States Pharmacopeia (USP) Reference Standard [1]. This designation signifies that the material has been characterized and is intended for use in specific compendial tests and assays, such as those for Calcium Pantothenate [2]. This is a critical differentiator from non-reference grade material, which may not meet the stringent purity, identity, and stability criteria required for regulatory compliance.

USP Standard
Class-level
USP Reference Standard
Traceable identity for compendial methods
Data to verify per lot certificate
Pharmaceutical Analysis Quality Control Regulatory Compliance

Functional Specificity: CoA Biosynthesis Intermediate

The compound's defined role as an intermediate in the phosphopantothenate biosynthesis pathway for the de novo synthesis of R-pantothenate [1] distinguishes it from downstream products like D-panthenol or pantothenic acid itself. While those are final products, (R)-pantoic acid sodium salt is a specific substrate for enzymes such as pantothenate synthetase. This makes it the molecule of choice for studying the pathway's enzymology, engineering microbial strains for enhanced vitamin B5 production, or synthesizing specific pathway intermediates.

Functional Role
Class-level
Substrate for pantothenate synthetase
Early pathway probe, not final vitamin product
Downstream analogs are products, not intermediates
Metabolic Engineering Enzymology Vitamin B5 Research

Targeted Applications of Sodium (R)-Pantoate


Pantothenate Biosynthesis Research

In this scenario, sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate serves as the direct and biologically relevant substrate for enzymes like pantothenate synthetase [1]. Its defined role as an intermediate allows for precise kinetic studies, pathway flux analysis, and the engineering of microbial strains for enhanced Vitamin B5 production. The high purity (≥95% GC) and chiral identity (confirmed by specific optical rotation) ensure that experimental outcomes are not confounded by impurities or the presence of the inactive (S)-enantiomer [2].

QC Reference Standard for Panthenol & Calcium Pantothenate

For QC laboratories, the USP Reference Standard grade of this compound is indispensable. It is explicitly intended for use in assays and tests specified in USP monographs, such as for Calcium Pantothenate [3]. Its use ensures analytical method validity and regulatory compliance. The compound is also employed as a reference standard for Dexpanthenol impurities, specifically 'Dexpanthenol Impurity B (Sodium Salt)' [4], providing a direct, quantifiable link to the purity profile of an active pharmaceutical ingredient.

Chiral Building Block for Synthesis

The compound's combination of a well-defined stereocenter and high aqueous solubility makes it an ideal starting material or intermediate for the synthesis of more complex pantothenic acid derivatives, coenzyme A analogs, or other chiral molecules [5]. The sodium salt form eliminates the need for additional neutralization steps and ensures the compound readily dissolves in the reaction medium, simplifying synthetic procedures and improving yield consistency compared to using the free acid .

Analytical Method Development & Validation

When developing new HPLC or GC methods for the quantification of pantothenic acid-related substances, the availability of this compound as a fully characterized reference standard is a critical advantage [6]. Its high chemical purity (≥95% GC) and defined optical rotation provide a reliable benchmark for method calibration, linearity studies, and system suitability testing, ensuring the developed method meets the performance characteristics required for regulatory submissions.

Application
Selection Property
Validation Focus
Pantothenate biosynthesis research
Chiral (R)-enantiomer, sodium salt solubility
Enzyme kinetic consistency, pathway flux analysis
QC reference standard for panthenol/calcium pantothenate
USP Reference Standard traceability
Compendial method suitability, impurity profiling
Chiral building block for synthesis
Defined stereochemistry, high aqueous solubility
Intermediate reproducibility, simplified reaction setup
Analytical method development & validation
Certified purity and chiral identity
Method calibration, system suitability, linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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